6-Bromo-4-methylisoquinoline
Overview
Description
Molecular Structure Analysis
The molecular formula of 6-Bromo-4-methylisoquinoline is C₁₀H₈BrN , with a molecular weight of approximately 222.08 g/mol . Its IUPAC name is 4-bromo-6-methylisoquinoline . The compound’s InChI code is 1S/C10H8BrN/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,1H3 .
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Physical And Chemical Properties Analysis
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Scientific Research Applications
Knorr Synthesis of Quinolinones 6-Bromo-4-methylisoquinoline serves as a key material in the synthesis of 6-bromo-2-chloro-4-methylquinoline through the Knorr reaction, which involves condensation and cyclization steps. This compound has significance in infectious disease research (Wlodarczyk et al., 2011).
Synthesis of Carbene Complexes It is used in the synthesis of cationic carbene complexes, where N-methylated 6-bromoisoquinolinium cations participate in the formation of palladium complexes. These complexes were characterized through NMR and X-ray crystallography, indicating the significance of 6-bromoisoquinoline derivatives in the field of inorganic chemistry (Schuster & Raubenheimer, 2006).
Inhibitors of Steroid 5α Reductases In medicinal chemistry, 6-Bromo-4-methylisoquinoline derivatives have been synthesized and evaluated as inhibitors of steroid 5α reductases. The synthesis involves a Negishi-type coupling reaction, highlighting the pharmacological importance of these derivatives in modulating enzymatic activity related to steroid metabolism (Baston et al., 2000).
Synthesis of Aminoquinones 6-Bromo-4-methylisoquinoline derivatives are synthesized and evaluated for cytotoxic activity against various human tumor cell lines. The study presents significant contributions to the field of cancer research, showcasing the potential of these compounds in developing anticancer drugs (Delgado et al., 2012).
Pharmacological Activities The synthesis of 6-bromoquinazolinone derivatives and their evaluation for various pharmacological activities, including anti-inflammatory, analgesic, and antibacterial properties, signify the compound's importance in pharmaceutical research (Rajveer et al., 2010).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMGDOQCLUNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methylisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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